6-(十八烷硫基)嘌呤

描述

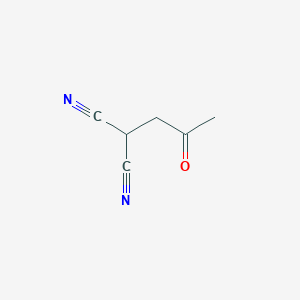

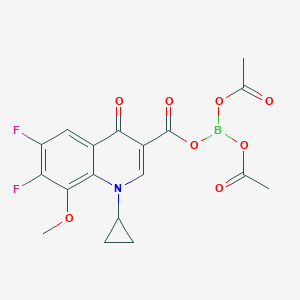

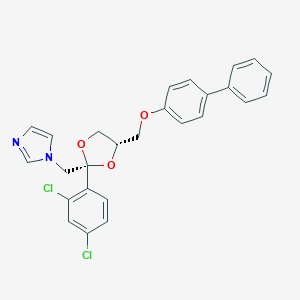

Molecular Structure Analysis

Purines, which 6-(Octadecylthio)purine is a derivative of, have a molecular structure consisting of fused pyrimidine and imidazole rings . They are key components of nucleic acids and play crucial roles in various cellular functions .Chemical Reactions Analysis

Purines undergo various chemical reactions. For instance, they can act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, mediating extracellular communication referred to as “purinergic signalling” . They also play a role in the acidities of compounds, as expressed by their pKa values .科学研究应用

多种疾病的药物开发

6-(十八烷硫基)嘌呤已为治疗急性白血病、痛风、疱疹病毒感染和预防器官移植排斥的药物开发做出了贡献。Elion (1989) 在 "The purine path to chemotherapy" 中详细讨论了这些应用(Elion, 1989)。

红系分化的诱导剂

该化合物是培养小鼠红白血病细胞中红系分化的强效诱导剂,正如 Gusella 和 Housman (1976) 在其研究 "Induction of erythroid differentiation in vitro by purines and purine analogues" 中所研究的(Gusella & Housman, 1976)。

核苷的化学修饰

据 Guo 等人报道。(2011),6-(十八烷硫基)嘌呤可用于 Pd 催化的 6-芳基嘌呤与芳基碘化物的单芳基化,为修饰 6-芳基嘌呤衍生物提供了一种新策略(Guo et al., 2011)。

抗病毒和抗肿瘤剂

该化合物用于制造抗病毒和抗肿瘤剂,以及蛋白激酶抑制剂,如 Lorente-Macías 等人描述的。(2018) 在 "1H and 13C assignments of 6‐, 8‐, 9‐ substituted purines" 中(Lorente-Macías et al., 2018)。

参与核酸代谢

Hitchings 和 Elion (1954) 在 "THE CHEMISTRY AND BIOCHEMISTRY OF PURINE ANALOGS" 中探讨了 6-巯基嘌呤(一种相关化合物)在核酸代谢中的作用及其作为化学治疗剂的潜力(Hitchings & Elion, 1954)。

缓蚀

嘌呤,包括 6-(十八烷硫基)嘌呤等衍生物,已被研究其抑制钢腐蚀的能力,正如 Yan 等人讨论的那样。(2008) 在 "Electrochemical and quantum chemical study of purines as corrosion inhibitors for mild steel in 1 M HCl solution" 中(Yan et al., 2008)。

未来方向

Exploiting purine metabolism to suppress tumors suggests interesting directions for future research . Purines and their derivatives play major roles in controlling embryonic and fetal development and organogenesis . Any defect altering the tight regulation of purinergic transmission and of purine and pyrimidine metabolism during pre- and post-natal brain development may translate into functional deficits, which could be at the basis of severe pathologies characterized by mental retardation or other disturbances .

属性

IUPAC Name |

6-(octadecyldisulfanyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-29-23-21-22(25-19-24-21)26-20-27-23/h19-20H,2-18H2,1H3,(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKYWEKURQNGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCSSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924246 | |

| Record name | 6-(Octadecyldisulfanyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122714-66-3 | |

| Record name | 6-(Octadecylthio)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122714663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Octadecyldisulfanyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)